N-(6-bromo-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide hydrochloride
Description
This compound is a synthetic benzothiazole derivative characterized by:
- 4-[cyclohexyl(methyl)sulfamoyl]benzamide group: The sulfamoyl moiety with cyclohexyl and methyl substituents contributes to lipophilicity and may influence receptor selectivity .
- N-[3-(dimethylamino)propyl] side chain: Improves aqueous solubility in its hydrochloride salt form and facilitates interactions with charged residues in target proteins .
Its structural complexity distinguishes it from simpler benzothiazole analogs, warranting detailed comparative analysis.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33BrN4O3S2.ClH/c1-29(2)16-7-17-31(26-28-23-15-12-20(27)18-24(23)35-26)25(32)19-10-13-22(14-11-19)36(33,34)30(3)21-8-5-4-6-9-21;/h10-15,18,21H,4-9,16-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLDVMPXZXZOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34BrClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a complex chemical compound that has garnered attention for its potential biological activities. This compound belongs to the benzothiazole family, which is known for various pharmacological properties. The presence of a bromine atom, a cyclohexyl group, and a dimethylamino propyl moiety contributes to its unique biological profile.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H24BrN3O2S |
| Molecular Weight | 406.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | To be determined |
| Canonical SMILES | To be determined |
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds in the benzothiazole class often exhibit:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of bacteria and fungi, potentially making them candidates for antibiotic development.
- Anticancer Properties : The compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted its efficacy against various cancer cell lines.
- Enzyme Inhibition : The structural features of the compound suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The mechanism of action for this compound involves several pathways:
- Reactive Intermediate Formation : The nitro group present in similar compounds can undergo bioreduction, forming reactive species that interact with cellular macromolecules such as DNA and proteins.
- Target Interaction : The bromine atom and the benzothiazole ring can enhance binding affinity to specific enzymes or receptors, modulating their activity and leading to biological effects.
- Signal Transduction Pathways : The compound may influence various signaling pathways associated with cell survival, proliferation, and apoptosis.
Study 1: Anticancer Activity
A study published in 2020 investigated the anticancer effects of a related benzothiazole derivative on human breast cancer cell lines. It was found that the compound induced apoptosis through the activation of caspase pathways and inhibited tumor growth in xenograft models.
Study 2: Antimicrobial Efficacy
Research conducted in 2021 evaluated the antimicrobial properties of several benzothiazole derivatives, including this compound. Results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.
Study 3: Enzyme Inhibition
A pharmacological study assessed the enzyme inhibitory effects of benzothiazole derivatives on specific metabolic enzymes. The findings revealed that this compound effectively inhibited enzyme activity, indicating its potential role in treating metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with key analogs (Table 1).
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Insights:
Substituent Effects on Activity :
- Halogenation : Bromo and chloro substituents at the benzothiazole 6-position improve target engagement but may reduce solubility. Fluorine substitution (e.g., 6-F analogs) optimizes potency (IC50 = 12 nM vs. 45 nM for 6-Cl) .
- Sulfamoyl vs. Sulfonyl Groups : The cyclohexyl(methyl)sulfamoyl group in the target compound likely enhances selectivity for hydrophobic binding pockets compared to smaller sulfonyl groups (e.g., methanesulfonyl) .
Side Chain Modifications: The dimethylaminopropyl group in the target compound improves solubility (logS = -3.1) relative to ethyl or butyl chains in analogs, critical for in vivo efficacy .
Therapeutic Potential: Unlike antimicrobial thiophene-containing analogs () or antiproliferative chloro derivatives (), the target compound’s cyclohexyl(methyl)sulfamoyl group suggests unique applications in modulating protein-protein interactions or allosteric kinase sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
